H-Orn-Orn-Orn-OH

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H32N6O4/c16-7-1-4-10(19)13(22)20-11(5-2-8-17)14(23)21-12(15(24)25)6-3-9-18/h10-12H,1-9,16-19H2,(H,20,22)(H,21,23)(H,24,25)/t10-,11-,12-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMVFFURFKJDHA-SRVKXCTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN)C(=O)NC(CCCN)C(=O)O)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CCCN)C(=O)O)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is the structure of H-Orn-Orn-Orn-OH

An In-depth Technical Guide to the Structure of H-Orn-Orn-Orn-OH

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of the tripeptide H-Orn-Orn-Orn-OH, also known as tri-ornithine. Composed of three L-ornithine residues, this molecule is of significant interest to researchers in drug development and materials science due to the unique properties conferred by the non-proteinogenic amino acid ornithine. This document details the fundamental chemical structure, physicochemical properties, a standard protocol for its chemical synthesis via Solid-Phase Peptide Synthesis (SPPS), and the analytical techniques required for its structural verification and purification. The guide is intended for researchers, scientists, and professionals in the fields of peptide chemistry, biochemistry, and drug development, offering both foundational knowledge and practical, field-proven insights.

Introduction to the Ornithine Monomer

To comprehend the structure and function of tri-ornithine, it is essential to first understand its constituent monomer, ornithine. Ornithine is a non-proteinogenic α-amino acid, meaning it is not one of the 20 standard amino acids encoded by the genetic code for protein synthesis.[1] Its structure is similar to lysine, but with a side chain that is one methylene group shorter.[1][2]

Key structural features of L-ornithine include:

-

An α-carbon bonded to a carboxyl group (-COOH), an α-amino group (-NH2), a hydrogen atom, and a side chain.[3]

-

A three-carbon aliphatic side chain terminating in a δ-amino group (-NH2).[3]

-

This side chain amino group gives ornithine its basic character.

Ornithine is a critical intermediate in the urea cycle, where it facilitates the detoxification of ammonia in the liver.[1][2] In peptide engineering, the incorporation of ornithine can enhance stability against enzymatic degradation and improve overall bioactivity, making it a valuable component for therapeutic peptides.[4]

The Structure of H-Orn-Orn-Orn-OH (Tri-ornithine)

H-Orn-Orn-Orn-OH is a linear peptide formed by the linkage of three L-ornithine residues through peptide bonds. The "H-" at the N-terminus signifies a free amine group, and the "-OH" at the C-terminus indicates a free carboxyl group.

Chemical Structure and Nomenclature

The three ornithine units are connected sequentially. The carboxyl group of the first ornithine residue forms a peptide bond with the α-amino group of the second, and the carboxyl group of the second forms a peptide bond with the α-amino group of the third.

-

IUPAC Name: (2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid[5]

-

Molecular Formula: C15H32N6O4[5]

-

SMILES: C(CC(=O)NC(=O)O">C@@HN)CN[5]

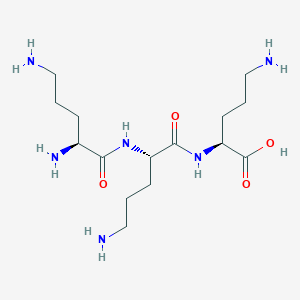

Below is a diagram representing the chemical structure of H-Orn-Orn-Orn-OH.

Caption: Chemical structure of H-Orn-Orn-Orn-OH.

Physicochemical Properties

The properties of tri-ornithine are derived from its constituent amino acids. The presence of three primary amine groups in the side chains, in addition to the N-terminal amine, makes the peptide highly basic and hydrophilic.

| Property | Value | Source |

| Molecular Formula | C15H32N6O4 | [5] |

| Molecular Weight | 376.46 g/mol | Calculated |

| IUPAC Name | (2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,5-diaminopentanoyl]amino]pentanoyl]amino]pentanoic acid | [5] |

| Charge at pH 7 | +3 | Calculated |

| Solubility | High in aqueous solutions | Inferred from structure |

Synthesis and Purification

The synthesis of a well-defined peptide like H-Orn-Orn-Orn-OH is most reliably achieved through Solid-Phase Peptide Synthesis (SPPS). This methodology offers significant advantages in terms of purification and reaction efficiency compared to solution-phase synthesis.

The Rationale of Solid-Phase Peptide Synthesis (SPPS)

SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin). The key principle is the use of temporary protecting groups on the α-amino group and permanent protecting groups on reactive side chains. This strategy ensures that peptide bond formation occurs exclusively at the desired location. For tri-ornithine, the δ-amino group of the ornithine side chain must be protected throughout the synthesis.

The general SPPS cycle involves three main steps:

-

Deprotection: Removal of the temporary Nα-protecting group (e.g., Fmoc or Boc).

-

Coupling: Activation of the incoming amino acid's carboxyl group and its reaction with the newly freed N-terminus of the resin-bound peptide.

-

Washing: Rinsing the resin to remove excess reagents and by-products.

This cycle is repeated for each amino acid in the sequence.

Caption: Workflow for Solid-Phase Peptide Synthesis of H-Orn-Orn-Orn-OH.

Experimental Protocol: Fmoc-SPPS of H-Orn-Orn-Orn-OH

This protocol describes the synthesis on a 0.1 mmol scale using a standard Fmoc/tBu strategy.

Materials:

-

Fmoc-Orn(Boc)-Wang resin

-

Fmoc-Orn(Boc)-OH

-

Deprotection solution: 20% piperidine in dimethylformamide (DMF)

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine)

-

Solvents: DMF, Dichloromethane (DCM)

-

Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell Fmoc-Orn(Boc)-Wang resin in DMF for 30 minutes.

-

First Deprotection:

-

Drain DMF. Add deprotection solution and agitate for 5 minutes.

-

Drain and add fresh deprotection solution. Agitate for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Causality: The basic piperidine cleaves the acid-labile Fmoc group, exposing the α-amino group for the next coupling step.

-

-

Second Amino Acid Coupling:

-

In a separate vessel, dissolve Fmoc-Orn(Boc)-OH (0.4 mmol), HBTU (0.38 mmol), and DIPEA (0.8 mmol) in DMF. Pre-activate for 2 minutes.

-

Add the activation mixture to the resin. Agitate for 1-2 hours.

-

Causality: HBTU is a highly efficient coupling reagent that converts the carboxylic acid into an activated ester, which rapidly reacts with the free amine on the resin to form a peptide bond. DIPEA acts as the base to facilitate the reaction.

-

-

Wash: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).

-

Repeat Synthesis Cycle: Repeat steps 2-4 for the third and final ornithine residue.

-

Final Fmoc Deprotection: After the final coupling, perform the deprotection step (Step 2) one last time to remove the N-terminal Fmoc group.

-

Cleavage and Side-Chain Deprotection:

-

Wash the resin with DCM and dry it under vacuum.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours.

-

Causality: The strong acid TFA cleaves the peptide from the Wang resin and simultaneously removes the acid-labile Boc protecting groups from the ornithine side chains. TIS is included as a scavenger to prevent side reactions with reactive carbocations generated during deprotection.

-

-

Peptide Precipitation and Purification:

-

Filter the resin and collect the TFA solution.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the crude product.

-

Purify the peptide using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

-

Structural Characterization and Analysis

Rigorous analysis is required to confirm the identity and purity of the synthesized H-Orn-Orn-Orn-OH.

Caption: Analytical workflow for peptide purification and characterization.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming the molecular weight of the peptide.

-

Technique: Electrospray Ionization (ESI) is typically used for peptides.

-

Expected Result: The analysis should reveal a major ion peak corresponding to the protonated molecule [M+H]+. Given the three basic side chains and N-terminus, multiply charged ions like [M+2H]2+, [M+3H]3+, and [M+4H]4+ are also expected and are often more abundant.

Theoretical Mass Calculations:

-

[M+H]+: 377.47 m/z

-

[M+2H]2+: 189.24 m/z

-

[M+3H]3+: 126.49 m/z

High-Performance Liquid Chromatography (HPLC)

HPLC is used for both purification (preparative) and purity assessment (analytical).

-

Technique: Reverse-Phase HPLC (RP-HPLC) with a C18 column is standard. A gradient of water and acetonitrile (both typically containing 0.1% TFA) is used for elution.

-

Expected Result: Due to its high polarity, H-Orn-Orn-Orn-OH will elute early in the gradient (i.e., at a low percentage of acetonitrile). A pure sample should show a single, sharp peak in the chromatogram. The retention time is a characteristic property under defined conditions.

Applications and Significance

Poly-ornithine peptides are explored for various biomedical applications. Their cationic nature at physiological pH allows them to interact with negatively charged molecules like nucleic acids (DNA, siRNA) and cell membranes. This property makes them candidates for:

-

Gene and Drug Delivery: As non-viral vectors for transfecting cells.

-

Antimicrobial Peptides: By disrupting the integrity of bacterial cell membranes.

-

Cell-Penetrating Peptides: To facilitate the cellular uptake of conjugated cargo molecules.

The study of well-defined oligomers like tri-ornithine provides fundamental insights into how chain length and charge density influence these biological activities.

References

- BOC Sciences. (n.d.). Ornithine: Definition, Structure, Benefits, Sources and Uses.

- Creative Proteomics. (n.d.). L-Ornithine: Properties, Functions, Metabolism and Detection.

- McLuckey, S. A., & Reid, G. E. (n.d.). The ornithine effect in peptide cation dissociation. Journal of the American Society for Mass Spectrometry.

- LifeTein. (2025, March 27). Unusual Amino Acids: Ornithine.

- Zhang, Y., et al. (2025, April 30). Design and Biosynthesis of Ornithine 8-Containing Semaglutide Variants with a Click Chemistry-Modifiable Position 26. ACS Synthetic Biology.

-

Aapptec Peptides. (n.d.). H-Orn-OH HCl, L-Ornithine hydrochloride salt, CAS 3184-13-2. Retrieved from [Link]

-

ChemBK. (n.d.). H-Orn-OH·HCl. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-(-)-Ornithine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). Ornithine. Retrieved from [Link]

- Loehr, A. M., et al. (n.d.). Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin. Journal of Biological Chemistry.

-

National Center for Biotechnology Information. (n.d.). H-Orn-Orn-Orn-OH. PubChem Compound Database. Retrieved from [Link]

- Martinelli, D., et al. (n.d.).

-

ResearchGate. (n.d.). Structure of the three positively charged amino acids: arginine, lysine and ornithine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). L-ornithine biosynthesis II. PubChem Pathway. Retrieved from [Link]

- Yilmaz, O., et al. (n.d.). Synthesis of L-Ornithine- and L-Glutamine-Linked PLGAs as Biodegradable Polymers. Polymers.

Sources

- 1. lifetein.com [lifetein.com]

- 2. The ornithine effect in peptide cation dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. H-Orn-Orn-Orn-OH | C15H32N6O4 | CID 40496718 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Monograph: L-Ornithyl-L-ornithyl-L-ornithine (Tri-Ornithine)

Content Type: Technical Guide / Chemical Monograph Subject: Chemical Properties, Synthesis, and Biological Applications of (Orn)₃

Executive Summary

L-Ornithyl-L-ornithyl-L-ornithine (H-Orn-Orn-Orn-OH or H-Orn-Orn-Orn-NH₂), often abbreviated as (Orn)₃, is a cationic tripeptide composed of three non-proteinogenic L-ornithine residues.[1][2][3][] Unlike its structural analog L-lysine, L-ornithine contains a shortened side chain (three methylene groups vs. four), which imparts unique steric properties and enhanced resistance to tryptic degradation. This guide details the physicochemical architecture, solid-phase synthesis protocols, and application vectors for (Orn)₃ in drug delivery and antimicrobial research.

Physicochemical Architecture

Molecular Characteristics

The (Orn)₃ peptide is defined by its high cationic charge density at physiological pH. The absence of the

Table 1: Physicochemical Profile of (Orn)₃

| Property | Value / Description | Notes |

| Molecular Formula | Amidated C-term adds | |

| Molecular Weight | ~360.46 g/mol | Monoisotopic mass |

| Isoelectric Point (pI) | > 11.0 | Highly Basic |

| Side Chain pKa | ~10.5 - 10.8 | |

| Solubility | High (Water, Ethanol) | Hygroscopic solid |

| Charge at pH 7.4 | +3 (Zwitterionic) or +4 (C-term Amide) | Critical for membrane binding |

Structural Homology & Stability

While L-lysine (Lys) is the standard for cationic residues, L-ornithine (Orn) offers a strategic advantage. The shortening of the side chain by one methylene group (

-

Proteolytic Stability: Trypsin and trypsin-like proteases specifically target the Lys/Arg side chains. (Orn)₃ is largely resistant to these enzymes, extending its half-life in serum-containing media compared to (Lys)₃.

Synthetic Methodology: Fmoc-SPPS Protocol[6]

Core Directive: The synthesis of ornithine-containing peptides requires rigorous side-chain protection to prevent lactamization . If the

Reagents & Materials[6]

-

Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g) is recommended to eliminate the C-terminal negative charge, maximizing cationic potential.

-

Building Block: Fmoc-L-Orn(Boc)-OH. The Boc (tert-butyloxycarbonyl) group is essential as it is stable to base (piperidine) but labile to acid (TFA).

-

Coupling Agents: HBTU/DIEA or DIC/Oxyma (for reduced racemization).

Step-by-Step Protocol

-

Resin Swelling: Swell Rink Amide resin in DMF (Dimethylformamide) for 30 minutes.

-

Fmoc Deprotection: Treat with 20% Piperidine in DMF (

min). Wash with DMF (-

QC Check: Positive Kaiser Test (Blue beads) indicates free amines.

-

-

Coupling (The Critical Step):

-

Dissolve Fmoc-Orn(Boc)-OH (4 eq), HBTU (3.9 eq), and DIEA (8 eq) in DMF.

-

Pre-activation: Allow to react for 2-3 minutes before adding to resin to ensure carboxyl activation.

-

Incubate with resin for 45-60 minutes.

-

QC Check: Negative Kaiser Test (Colorless beads).

-

-

Repeat Cycle: Repeat deprotection and coupling for the remaining two Orn residues.

-

Cleavage & Global Deprotection:

-

Reagent: TFA/TIS/H₂O (95:2.5:2.5).

-

Time: 2–3 hours. The high acid concentration ensures removal of the stubborn side-chain Boc groups.

-

-

Precipitation: Precipitate filtrate in ice-cold diethyl ether. Centrifuge and lyophilize.

Synthesis Workflow Visualization

Figure 1: Solid-Phase Peptide Synthesis (SPPS) workflow for (Orn)₃ highlighting the iterative deprotection/coupling cycles and critical QC checkpoints.

Analytical Characterization

To validate the integrity of the synthesized tripeptide, the following analytical benchmarks must be met.

-

HPLC: A sharp single peak on a C18 reverse-phase column.

-

Note: Due to high polarity, (Orn)₃ elutes very early (low % Acetonitrile). Ion-pairing agents (e.g., 0.1% TFA or HFBA) are required for retention.

-

-

Mass Spectrometry (ESI-MS):

-

Expected

Da. -

Look for

species due to multiple basic sites.

-

-

NMR (

H):-

Distinct signals for

-CH (4.0–4.5 ppm) and side chain methylene groups ( -

Absence of aromatic signals (unless Fmoc is not removed).

-

Biological Interface & Applications

Membrane Interaction Mechanism

(Orn)₃ acts as a minimal model for Cell-Penetrating Peptides (CPPs) . Its mechanism relies on electrostatic attraction to the anionic headgroups of the phospholipid bilayer.

-

Initial Binding: The positively charged

-amines interact with negatively charged phosphates on the cell membrane. -

Displacement: The peptide displaces divalent cations (

) that stabilize the membrane. -

Perturbation: While (Orn)₃ is too short to span the bilayer, high local concentrations can induce transient defects or "carpet" effects, increasing permeability.

Biological Applications[7][8][9][10]

-

Antimicrobial Peptides (AMPs): (Orn)₃ serves as a control in AMP studies to distinguish between simple charge-based toxicity and structure-specific lysis (e.g., amphipathic helices).

-

Enzyme Substrates: It is a specific substrate for Ornithine Decarboxylase and specific oligopeptidases, used to assay enzyme kinetics in metabolic disorders involving the urea cycle.

-

Gene Delivery: As a polycation, (Orn)₃ can condense DNA, though less efficiently than longer poly-ornithines. It is often used as a linker in larger block co-polymers to facilitate endosomal escape.

References

-

PubChem. (2025).[5] L-Ornithine: Chemical Properties and Biological Data. National Library of Medicine. [Link]

-

Butrin, A., et al. (2022).[2][6] Determination of the pH dependence, substrate specificity, and turnovers of alternative substrates for human ornithine aminotransferase. Journal of Biological Chemistry. [Link]

Sources

- 1. Ornithine - Wikipedia [en.wikipedia.org]

- 2. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 3. rsc.org [rsc.org]

- 5. L-(-)-Ornithine | C5H12N2O2 | CID 6262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Guide: Triornithine Peptide Synthesis and Characterization

Executive Summary

This technical guide details the solid-phase peptide synthesis (SPPS) and analytical characterization of triornithine peptides (

This document provides a self-validating protocol for synthesizing high-purity triornithine sequences, addressing specific challenges such as

Part 1: Strategic Planning & Reagent Selection

Protecting Group Strategy

The Fmoc/tBu strategy is the industry standard for ornithine synthesis due to its orthogonality.

- -Amino Protection: Fmoc (Fluorenylmethyloxycarbonyl), labile to mild base (piperidine).

- -Side Chain Protection: Boc (tert-butyloxycarbonyl), labile to strong acid (TFA).

-

Reagent: Fmoc-Orn(Boc)-OH .[1]

-

Why: Using Fmoc-Orn(Z)-OH or Fmoc-Orn(Alloc)-OH is reserved for cyclic peptide synthesis where side-chain anchoring is required. For linear triornithine, Boc ensures the side chain remains inert until final global deprotection.

-

Resin Selection

The choice of resin dictates the C-terminal functionality and the risk of diketopiperazine (DKP) formation.

| Resin Type | C-Terminus | Suitability | Technical Note |

| 2-Chlorotrityl Chloride (2-CTC) | Carboxyl ( | High | Steric bulk prevents DKP formation during the cleavage of the second residue. Allows cleavage of protected peptide fragments (1% TFA). |

| Wang Resin | Carboxyl ( | Medium | Requires strong acid for cleavage. Higher risk of DKP if the sequence contains Pro/Gly. |

| Rink Amide | Amide ( | High | Ideal for AMPs where C-terminal amidation increases stability and cationicity. |

Recommendation: Use 2-CTC resin for acid-terminal peptides to minimize aggregation and side reactions.

Part 2: Solid-Phase Peptide Synthesis (SPPS) Protocol

Resin Loading (2-CTC Protocol)

-

Swelling: Place 2-CTC resin (0.5 g, ~1.6 mmol/g) in a fritted reaction vessel. Swell in dry DCM (10 mL) for 30 min.

-

Loading First Residue:

-

Dissolve Fmoc-Orn(Boc)-OH (1.2 eq relative to resin capacity) in DCM (not DMF, to prevent hydrolysis of the chloride).

-

Add DIPEA (4.0 eq).

-

Add solution to resin and agitate for 2 hours.[2]

-

-

Capping: Add MeOH (1 mL) to the reaction mixture and agitate for 15 min to cap unreacted chloride sites (converts them to methyl ether).

-

Washing: Drain and wash with DCM (3x), DMF (3x), DCM (3x).[3]

Elongation Cycle (Iterative)

Repeat this cycle for the 2nd and 3rd Ornithine residues.

Step A: Fmoc Deprotection [4][5]

-

Reagent: 20% Piperidine in DMF (v/v) + 0.1 M HOBt (to suppress aspartimide formation, though less critical for Orn).

-

Procedure: Add solution (5 mL), agitate 3 min, drain. Add fresh solution, agitate 10 min, drain.

-

Wash: DMF (5x 1 min). Crucial to remove all piperidine to prevent premature removal of Fmoc on the next AA.

Step B: Coupling

-

Reagent: Fmoc-Orn(Boc)-OH (3.0 eq).

-

Activator: HCTU (2.9 eq) or DIC/Oxyma (3.0 eq).

-

Base: DIPEA (6.0 eq).

-

Solvent: DMF.

-

Procedure: Pre-activate AA/HCTU/DIPEA for 2 min. Add to resin.[3][4][5][6][7][8][9] Agitate for 45-60 min.

Step C: Monitoring (Kaiser Test)

-

Perform the Kaiser Test (Ninhydrin) after every coupling.

-

Blue Beads: Incomplete coupling (Free amines present).

Recouple . -

Colorless/Yellow Beads: Complete coupling.

Proceed .

-

Workflow Visualization

Figure 1: Iterative SPPS cycle for Triornithine synthesis. The Kaiser test serves as the critical "Go/No-Go" gate.

Part 3: Cleavage and Global Deprotection

Ornithine peptides are highly polar. The cleavage strategy must ensure complete removal of the Boc groups without modifying the Orn side chain.

Cleavage Cocktail

Prepare the Reagent K analog or standard TFA cocktail:

-

TFA (Trifluoroacetic acid): 95% (Cleavage & De-Boc)

-

TIS (Triisopropylsilane): 2.5% (Scavenger for t-butyl cations)

-

Water: 2.5% (Scavenger)

Protocol

-

Wash resin with DCM to remove DMF (DMF interferes with precipitation).

-

Add Cleavage Cocktail (10 mL per g resin).

-

Agitate for 2-3 hours at room temperature.

-

Note: Boc removal is fast, but 2-3 hours ensures equilibrium and prevents re-alkylation of the sensitive Orn side chains.

-

-

Precipitation: Add filtrate dropwise into ice-cold Diethyl Ether (10x volume). Triornithine is extremely hydrophilic; if it does not precipitate well, evaporate TFA under

stream first. -

Centrifuge (3000 rpm, 5 min), decant ether, and resuspend in fresh ether (repeat 3x).

Part 4: Characterization & Analysis[10]

HPLC Analysis

Triornithine (

Method A: Ion-Pairing RP-HPLC

-

Column: C18 (e.g., Phenomenex Jupiter or Agilent Zorbax), 5 µm, 300Å.

-

Mobile Phase A: Water + 0.1% HFBA (Heptafluorobutyric acid) .

-

Mobile Phase B: Acetonitrile + 0.1% HFBA.

-

Gradient: 0-30% B over 20 min (Shallow gradient required).

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

-

Column: HILIC Amide or Bare Silica.

-

Mobile Phase: High organic start (90% ACN) to low organic.

-

Suitability: Excellent for separating deletion sequences (e.g., Di-Orn vs Tri-Orn).

Mass Spectrometry (ESI-MS)

Validate the molecular identity.

-

Formula:

(Linear free base) -

Monoisotopic Mass: 360.25 Da

-

Expected Ions:

- (Common due to high charge density)

Troubleshooting: -Lactam Formation

A common impurity in Ornithine synthesis is the formation of a

Figure 2: Competition between peptide coupling and intramolecular lactamization. Using Boc-protected side chains prevents this pathway.

References

-

BenchChem. (2025).[1][2] Fmoc-Orn(Boc)-OH: A Technical Guide to Safe Handling and Application in Peptide Synthesis. Retrieved from

-

Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained. Retrieved from

-

CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from

-

ResearchGate. (2020).[4] Solid‐Phase Synthesis of Macrocyclic Peptides via Side‐Chain Anchoring of the Ornithine δ‐Amine. Retrieved from

-

Peptide.com. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. peptideweb.com [peptideweb.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. rsc.org [rsc.org]

- 6. bachem.com [bachem.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. peptide.com [peptide.com]

- 10. Synthesis and siderophore activity of albomycin-like peptides derived from N5-acetyl-N5-hydroxy-L-ornithine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enzymatic Tailoring of Ornithine in the Biosynthesis of the Rhizobium Cyclic Trihydroxamate Siderophore Vicibactin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]

- 13. fgsc.net [fgsc.net]

- 14. mdpi.com [mdpi.com]

Biological Functions and Therapeutic Engineering of Short Ornithine Peptides

Executive Summary: The Ornithine Advantage

In the landscape of peptide therapeutics, the transition from canonical amino acids to non-proteinogenic residues represents a pivotal strategy for overcoming the "pharmacokinetic valley of death." Short ornithine (Orn) peptides occupy a unique functional niche. Structurally homologous to Lysine but lacking a specific tRNA, Ornithine retains the cationic charge essential for membrane interaction (

This guide analyzes the biological utility of short Orn-peptides, specifically focusing on their dual roles as protease-resistant antimicrobial agents and high-efficiency gene delivery vectors .

Physicochemical Basis of Function

The biological function of Orn-peptides is dictated by the subtle shortening of the side chain by one methylene group (

| Feature | Lysine (Lys, K) | Ornithine (Orn, O) | Functional Implication |

| Side Chain | Reduced steric flexibility; tighter packing in polyplexes. | ||

| pKa (Side Chain) | ~10.5 | ~10.5 | Retains strong cationic charge at physiological pH (7.4). |

| Proteolytic Fate | Rapid degradation by Trypsin/Chymotrypsin | High Resistance | Substrate mismatch for catalytic triads of common serum proteases. |

| Natural Occurrence | Ubiquitous (Proteinogenic) | Non-proteinogenic (Urea Cycle Intermediate) | Low immunogenicity; no interference with endogenous protein synthesis. |

Antimicrobial Therapeutics: The "Stealth" Cationic Effect

Short Orn-peptides function as potent Antimicrobial Peptides (AMPs).[1] Unlike Arginine-rich peptides that are rapidly metabolized in the bloodstream, Orn-peptides maintain high local concentrations.

Mechanism of Action: Membrane Lysis & Biofilm Disruption

The cationic amine groups of Ornithine drive the initial electrostatic attraction to the negatively charged Lipopolysaccharides (LPS) of Gram-negative bacteria or Teichoic acids of Gram-positive bacteria.

-

Step 1 (Adsorption): Rapid binding to the bacterial outer envelope.

-

Step 2 (Displacement): Displacement of divalent cations (

, -

Step 3 (Pore Formation): The hydrophobic backbone facilitates insertion, leading to "carpet" or "barrel-stave" pore formation, causing cytoplasmic leakage.

Case Study: Star-Shaped Poly(L-Ornithine) Recent studies demonstrate that star-shaped PLO architectures exhibit superior biofilm eradication capabilities against P. aeruginosa compared to linear analogs.[2] The star topology increases local charge density, effectively penetrating the extracellular polymeric substance (EPS) matrix of biofilms.

Experimental Protocol: MIC & Hemolysis Selectivity

This protocol validates the therapeutic window of a candidate Orn-peptide.

Phase A: Minimum Inhibitory Concentration (MIC)

-

Inoculum Prep: Dilute P. aeruginosa (ATCC 27853) to

CFU/mL in Mueller-Hinton Broth. -

Peptide Dosing: Prepare serial 2-fold dilutions of Orn-peptide (Range: 0.5 to 64

g/mL) in 96-well plates. -

Incubation: 18–24 hours at 37°C.

-

Readout: Measure OD600. MIC is the lowest concentration showing no visible growth.

Phase B: Hemolysis Assay (Toxicity)

-

Blood Prep: Wash human RBCs (hRBCs) 3x with PBS; resuspend to 4% v/v.

-

Exposure: Incubate hRBCs with peptide concentrations (up to 100x MIC) for 1 hour at 37°C.

-

Control: 1% Triton X-100 (Positive Control, 100% Lysis).

-

Calculation:

-

Validation: A viable drug candidate must have a Selectivity Index (

) > 10.

Gene Delivery: Poly-L-Ornithine (PLO) Vectors

Poly-L-Ornithine is a standard-bearer for non-viral gene transfection, particularly in neuronal and stem cell lines where viral vectors may induce toxicity.

The Proton Sponge & Condensation

PLO condenses nucleic acids (DNA/RNA) into compact nanoparticles (polyplexes) via electrostatic interaction.

-

Uptake: The net positive charge of the polyplex triggers adsorptive endocytosis.

-

Endosomal Escape: While PLO lacks the buffering capacity of Polyethylenimine (PEI), it is often coupled with endosomolytic domains or relies on membrane destabilization to release cargo before lysosomal degradation.

Protocol: Luciferase Transfection Efficiency

To quantify the gene delivery potency of a specific Orn-peptide sequence.

-

Complex Formation:

-

Mix pCMV-Luc plasmid DNA (1

g) with Orn-peptide at varying N/P ratios (Nitrogen/Phosphate ratios: 5:1, 10:1, 20:1). -

Incubate for 20 min at RT to form polyplexes.

-

-

Cell Treatment:

-

Seed HEK293T cells (

cells/well). -

Add polyplex solution to media (serum-free for first 4 hours).

-

-

Incubation: Replace with complete media; incubate for 48 hours.

-

Lysis & Detection:

-

Lyse cells using Reporter Lysis Buffer.

-

Add Luciferin substrate.

-

Measure luminescence (RLU) using a luminometer.

-

-

Normalization: Normalize RLU to total protein content (BCA assay).

Pharmacokinetics: The Proteolytic Shield

The most critical advantage of Ornithine substitution is the extension of serum half-life.

-

Trypsin Resistance: Trypsin cleaves exclusively at the C-terminal side of Lysine and Arginine. The shortened side chain of Ornithine does not fit the S1 binding pocket of Trypsin efficiently, reducing catalytic turnover by orders of magnitude.

-

Serum Stability Data: In studies of proline-rich antimicrobial peptides (e.g., Oncocin derivatives), substituting Arg with Orn extended the serum half-life from

minutes to

Visualizing the Biological Logic

The following diagram illustrates the divergent pathways of Ornithine peptides: the Lytic Pathway (Antimicrobial) and the Transfection Pathway (Gene Delivery), underpinned by their resistance to proteolysis.

Figure 1: Mechanistic flow of Ornithine peptides highlighting the critical role of protease resistance in enabling both antimicrobial and gene delivery functions.

References

-

Star-Shaped Poly(L-Ornithine)s for Biofilm Disruption Source: Wiley / PubMed Title: Unnatural Amino-Acid-Based Star-Shaped Poly(l-Ornithine)s as Emerging Long-Term and Biofilm-Disrupting Antimicrobial Peptides URL:[Link]

-

Proteolytic Stability of Ornithine Peptides Source: NIH / PMC Title: Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum URL:[Link]

-

Poly-L-Ornithine in Gene Delivery Source: NIH / PubMed Title: Poly-L-ornithine-mediated transformation of mammalian cells URL:[Link]

-

Antimicrobial Peptide Mechanisms Source: MDPI Title: Plant Antimicrobial Peptides: Insights into Structure-Function Relationships for Practical Applications URL:[Link]

-

Peptide Redesign for Stability Source: bioRxiv Title: D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides URL:[3][Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Unnatural Amino-Acid-Based Star-Shaped Poly(l-Ornithine)s as Emerging Long-Term and Biofilm-Disrupting Antimicrobial Peptides to Treat Pseudomonas aeruginosa-Infected Burn Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-amino acid substitution and cyclisation enhance the stability and antimicrobial activity of arginine-rich peptides | bioRxiv [biorxiv.org]

Cationic Ornithine Oligomers: Mechanisms of Cellular Entry, Cargo Delivery, and Cytotoxicity

Executive Summary

This technical guide analyzes the physicochemical and biological behaviors of ornithine oligomers (Oligo-L-Ornithine) and polymers (Poly-L-Ornithine, PLO) in cellular environments. Unlike their proteinogenic counterparts (Lysine and Arginine), ornithine-based constructs offer unique advantages in protease stability and tunable cationic charge density. This document details their mechanism of cellular entry, their application in nucleic acid delivery (transfection), and the critical balance between membrane permeation and cytotoxicity.

Physicochemical Properties & The "Ornithine Advantage"

Chemical Distinction

Ornithine is a non-proteinogenic amino acid, structurally homologous to Lysine but with a shorter side chain (

-

Protease Resistance: Endogenous proteases (trypsin-like) primarily recognize Lysine and Arginine residues. Ornithine oligomers evade rapid degradation in serum and the cytosol, extending the half-life of conjugated therapeutic cargoes.

-

Increased Charge Density: The shorter side chain reduces the steric bulk per unit of charge, potentially creating a higher local charge density on the oligomer surface compared to Poly-L-Lysine (PLL).

Comparative Analysis of Cationic Carriers

| Feature | Oligo-L-Ornithine | Poly-L-Lysine (PLL) | Poly-L-Arginine (PLA) | Polyethylenimine (PEI) |

| Side Chain Length | 3 Carbons | 4 Carbons | 3 Carbons + Guanidinium | Branched/Linear |

| pKa (Side Chain) | ~10.5 | ~10.5 | ~12.5 | 8.2–9.0 (Buffering) |

| Protease Stability | High | Low | Low | Synthetic (High) |

| Membrane Entry | Endocytosis / Direct | Endocytosis | Direct Translocation | Endocytosis |

| Endosomal Escape | Poor (requires helpers) | Poor | Moderate | Excellent (Proton Sponge) |

| Cytotoxicity | Moderate | Moderate-High | High | High |

Mechanisms of Cellular Entry[1][2][3][4]

The cellular uptake of ornithine oligomers is dictated by their chain length and the resulting N/P ratio (Nitrogen to Phosphate ratio when complexed with DNA/RNA).

The Uptake Pathway

Unlike Arginine-rich Cell-Penetrating Peptides (CPPs) which can directly translocate across the bilayer via guanidinium-phosphate bidentate hydrogen bonding, Ornithine oligomers primarily rely on Absorptive-Mediated Endocytosis .

-

Electrostatic Binding: The cationic amine groups (

) bind to anionic Heparan Sulfate Proteoglycans (HSPGs) on the cell surface. -

Vesicle Formation: The membrane invaginates, trapping the oligomer-cargo complex in early endosomes.

-

The Bottleneck (Endosomal Entrapment): Ornithine lacks the buffering capacity of PEI (which utilizes the "Proton Sponge" effect). Consequently, ornithine oligomers often require fusogenic peptides or chloroquine to facilitate escape into the cytosol.

Visualization of Uptake Dynamics

The following diagram illustrates the critical checkpoints for Ornithine Oligomer cellular entry.

Caption: Pathway of Ornithine Oligomer internalization. Note the "Escape" bottleneck at the Endosome stage.

Protocol: Optimization of N/P Ratio for siRNA Delivery

A critical error in using cationic oligomers is improper complexation ratios. The N/P ratio defines the molar ratio of amine nitrogen (N) in the ornithine to phosphate (P) in the nucleic acid backbone.

Objective: Determine the optimal N/P ratio to maximize transfection efficiency while minimizing cytotoxicity.

Materials

-

Vector: Oligo-L-Ornithine (Degree of polymerization

).[1] -

Cargo: siRNA targeting a reporter gene (e.g., GFP) or Scrambled siRNA (Control).

-

Buffer: HEPES (20 mM, pH 7.4) or Opti-MEM. Avoid DMEM during complexation (serum proteins compete for binding).

Step-by-Step Methodology

-

Stock Preparation:

-

Dissolve Oligo-Ornithine in sterile water to 1 mg/mL. Filter sterilize (0.22 µm).

-

Calculate the molar concentration of Nitrogen (

): -

Note: Use the monomer MW, not the polymer MW, to calculate charge equivalents.

-

-

Complex Formation (The "Self-Assembly" Phase):

-

Prepare siRNA at 20 µM stock.

-

Create 5 distinct N/P ratios: 2:1, 5:1, 10:1, 20:1, 50:1.

-

Mixing Rule: Always add the Oligomer solution to the siRNA solution, not the reverse. Vortex immediately for 10 seconds.

-

Incubate for 20 minutes at Room Temperature (RT) to allow electrostatic condensation.

-

-

Gel Retardation Assay (Quality Control):

-

Run 10 µL of each complex on a 2% agarose gel.

-

Success Criteria: Complete absence of a migrating siRNA band indicates full complexation.

-

-

Transfection & Viability:

Workflow Visualization

Caption: Workflow for establishing the optimal Nitrogen/Phosphate (N/P) ratio for gene delivery.

Toxicity Profile & Mitigation

The utility of ornithine oligomers is limited by their cytotoxicity, which manifests through two primary mechanisms:

-

Membrane disruption: High charge density can cause pore formation in the plasma membrane, leading to LDH leakage and necrosis.

-

Mitochondrial depolarization: Internalized cationic oligomers can accumulate in the mitochondria (driven by the mitochondrial membrane potential), disrupting the electron transport chain.

Mitigation Strategies:

-

PEGylation: Conjugating Polyethylene Glycol (PEG) shields the positive charge, reducing non-specific binding and toxicity, though it may also reduce uptake efficiency ("PEG dilemma").

-

Disulfide Crosslinking: Incorporating cysteine residues allows the oligomer to degrade in the reductive environment of the cytosol (high glutathione), triggering cargo release and reducing long-term toxicity.

References

-

Behr, J. P. (1997). The Proton Sponge: A trick to enter the cell the viruses did not exploit. Chimia, 51, 34-36.

-

Ramsey, J. D., & Flynn, N. H. (2015). Cell-penetrating peptides: A comparative analysis of the cellular uptake mechanism. Pharmacology & Therapeutics, 154, 78-86.

-

Sigma-Aldrich. (n.d.). Poly-L-Ornithine Solution Coating Protocol. Merck Millipore Technical Library.

-

Putnam, D., et al. (2001). Polymer-based gene delivery with low cytotoxicity by a unique balance of side-chain termini. Proceedings of the National Academy of Sciences, 98(3), 1200-1205.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Retinal risks of high-dose ornithine supplements: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ornithine transport via cationic amino acid transporter-1 is involved in ornithine cytotoxicity in retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genotoxicity and subchronic oral toxicity of L-ornithine monohydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

H-Orn-Orn-Orn-OH mechanism of action hypotheses

[1][2][3][4][5][6][7][8]

-

Sequence: H-Orn-Orn-Orn-OH

-

Net Charge (pH 7.4): ~+3 (Three

-amino side chains + N-terminus - C-terminus). -

Key Feature: The shorter side chain of ornithine (3 carbons) compared to lysine (4 carbons) creates a higher charge density and distinct steric profile, affecting its interaction with phosphate backbones and peptide transporters.

Hypothesis 1: Electrostatic Condensation & Membrane Interaction

Context: Gene Delivery (Transfection) & Antimicrobial Lipopeptides

The primary MoA in biotechnological applications relies on the peptide’s polycationic nature. In gene delivery, lipids modified with a tri-ornithine headgroup (e.g., LOrn3) show superior DNA binding affinity compared to mono-ornithine variants.[1]

Mechanism:

-

Nucleic Acid Condensation: The protonated

-amino groups interact electrostatically with the anionic phosphate backbone of DNA/RNA. The high charge density of the trimer facilitates the collapse of DNA into compact nanoparticles (lipoplexes), protecting the payload from nuclease degradation. -

Membrane Disruption (Antimicrobial): When conjugated to hydrophobic tails (lipopeptides), the H-Orn-Orn-Orn-OH motif acts as a cationic "warhead." It binds to negatively charged bacterial membranes (LPS in Gram-negative, Teichoic acids in Gram-positive), displacing divalent cations (

,

Data Summary: Transfection Efficiency (LOrn3 vs. LOrn1)

| Parameter | Mono-Ornithine (LOrn1) | Tri-Ornithine (LOrn3) | Mechanistic Insight |

| DNA Binding Affinity | Moderate | High | Cooperative electrostatic binding via 3 cationic centers. |

| Particle Size | Larger, polydisperse | Compact, uniform | Tighter condensation prevents aggregation. |

| Zeta Potential | +15 mV | +35 mV | Higher surface charge improves colloidal stability. |

| Transfection (HeLa) | Baseline | ~3-fold increase | Enhanced cellular uptake and endosomal escape ("Proton Sponge"). |

Visualization: Electrostatic Interaction Pathway

Caption: Figure 1.[2] The electrostatic mechanism where Tri-Ornithine facilitates DNA condensation and membrane interaction.

Hypothesis 2: Transport-Mediated "Trojan Horse" Toxicity

Context: Bacterial Inhibition (E. coli)

Research indicates that H-Orn-Orn-Orn-OH inhibits E. coli growth in vivo but fails to inhibit translation in cell-free lysates. This discrepancy points to a transport-dependent mechanism rather than direct ribosomal inhibition.

Mechanism:

-

Oligopeptide Permease (Opp) Hijacking: Bacteria utilize the Opp system to scavenge peptides for nutrients. H-Orn-Orn-Orn-OH acts as a substrate mimic.

-

Active Accumulation: The Opp system actively transports the trimer into the cytoplasm, potentially reaching millimolar concentrations that would be unachievable by passive diffusion.

-

Intracellular Toxicity: Once inside, the peptide may:

-

Competitively inhibit peptidases essential for recycling cell wall peptides.

-

Induce osmotic stress due to cationic accumulation.

-

Interfere with specific metabolic enzymes (e.g., mimicking substrates for ornithine transcarbamylase).

-

Note: Resistance arises from mutations in the opp operon, confirming uptake is the rate-limiting step for toxicity.

-

Experimental Validation Protocol: Opp-Dependency Assay

-

Strain Selection: Use Wild Type (WT) E. coli and an isogenic

mutant. -

Competition Assay:

-

Prepare M9 minimal media plates.

-

Inoculate WT bacteria.

-

Place filter disks containing H-Orn-Orn-Orn-OH (10 mM).

-

Variable: Add Tri-Alanine (known Opp substrate) in excess (50 mM) to half the plates.

-

-

Readout:

-

Result A (WT + Orn3): Zone of inhibition observed.[3]

-

Result B (WT + Orn3 + Ala3): Reduced zone of inhibition (Competition confirms Opp usage).

-

Result C (

+ Orn3): No zone of inhibition (Confirms transport requirement).

-

Hypothesis 3: Metabolic Flux & Urea Cycle Enhancement

Context: Hepatoprotection & Ammonia Clearance

Ornithine is the rate-limiting substrate for the urea cycle. A tri-ornithine peptide may function as a superior delivery vehicle (prodrug) compared to free amino acids.

Mechanism:

-

Proteolytic Release: Upon systemic administration, H-Orn-Orn-Orn-OH is cleaved by plasma or cytosolic peptidases, releasing three moles of L-Ornithine per mole of peptide.

-

Sustained Flux: Unlike free ornithine, which is rapidly cleared or metabolized, the peptide may provide a "slow-release" reservoir, maintaining elevated plasma ornithine levels.

-

Urea Cycle Drive: Free ornithine enters the mitochondria via the ORNT1 transporter and stimulates Ornithine Transcarbamylase (OTC), accelerating the conversion of toxic ammonia and carbamoyl phosphate into citrulline.

Visualization: Metabolic Pathway Integration

Caption: Figure 2. The metabolic fate of Tri-Ornithine, acting as a precursor to drive the Urea Cycle.

References

-

Interaction kinetics of peptide lipids-mediated gene delivery. Source: PubMed / BMC Nanobiotechnology URL:[Link]

-

The Oligopeptide Permease Opp Mediates Illicit Transport of the Bacterial P-site Decoding Inhibitor GE81112. Source: MDPI (Microorganisms) URL:[Link]

-

Tri-peptide cationic lipids for gene delivery. Source: Royal Society of Chemistry (J. Mater. Chem. B) URL:[Link]

-

In vitro and in vivo antibacterial evaluation and mechanistic study of ornithine based small cationic lipopeptides. Source: ResearchGate (PLOS ONE) URL:[Link]

An In-Depth Technical Guide to the Bioavailability and Metabolic Fate of Triornithine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for assessing the bioavailability and metabolic fate of triornithine, a novel tripeptide composed of three ornithine residues. As triornithine is a hypothetical molecule for the purposes of this guide, we will extrapolate its likely pharmacokinetic properties based on the known metabolic pathways of L-ornithine and the established principles of peptide drug delivery and metabolism. This document is intended to serve as a robust resource for researchers and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and an in-depth discussion of the scientific rationale behind each methodological choice. Our approach emphasizes scientific integrity and provides a self-validating system for the preclinical evaluation of novel peptide-based therapeutics.

Introduction: The Scientific Imperative for Characterizing Triornithine

Ornithine is a non-proteinogenic amino acid that plays a pivotal role in several critical metabolic pathways, most notably the urea cycle, where it is essential for the detoxification of ammonia.[1] It also serves as a precursor for the synthesis of proline, polyamines (such as putrescine, spermidine, and spermine), and citrulline.[2] The metabolic significance of ornithine extends to its involvement in cellular growth and proliferation, and dysregulation of its metabolism has been linked to various diseases.[2][3]

Triornithine, as a tripeptide of ornithine, presents a unique pharmacological candidate. Its potential bioactivity could be influenced by its constituent amino acids, and understanding its journey through the body is paramount for any therapeutic development. The oral delivery of peptide-based drugs is notoriously challenging due to enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium, resulting in low bioavailability.[3][4] This guide will address these challenges head-on, providing a systematic approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of triornithine.

Predicted Metabolic Pathways of Ornithine

The metabolic fate of triornithine is likely dictated by the well-established metabolic pathways of its constituent amino acid, L-ornithine. Following absorption, or more likely, after hydrolysis into individual ornithine molecules, it is expected to enter the metabolic cascades illustrated below.

Caption: Predicted metabolic pathways of L-ornithine following the breakdown of triornithine.

Experimental Design for Bioavailability Assessment

The oral bioavailability of triornithine will be determined by its ability to withstand the harsh environment of the GI tract and permeate the intestinal barrier.[5] A multi-pronged experimental approach is necessary to thoroughly evaluate these factors.

In Vitro Permeability Assessment: The Caco-2 Cell Model

The Caco-2 cell line, a human colon adenocarcinoma cell line, is the gold standard for in vitro prediction of intestinal drug absorption.[2][6] When cultured, these cells differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[6]

Protocol for Caco-2 Permeability Assay:

-

Cell Culture: Caco-2 cells are seeded on semipermeable filter supports in a transwell plate and cultured for 21 days to allow for differentiation and formation of a confluent monolayer.[6]

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Studies:

-

Apical to Basolateral (A-B) Transport: Triornithine is added to the apical (donor) side of the monolayer, and samples are collected from the basolateral (receiver) side at various time points. This simulates absorption from the gut into the bloodstream.

-

Basolateral to Apical (B-A) Transport: Triornithine is added to the basolateral side, and samples are collected from the apical side to assess the potential for active efflux.

-

-

Sample Analysis: The concentration of triornithine in the collected samples is quantified using a validated LC-MS/MS method.

-

Apparent Permeability Calculation (Papp): The apparent permeability coefficient is calculated to quantify the rate of transport across the cell monolayer.[7]

In Vivo Pharmacokinetic Studies in Animal Models

In vivo studies are essential to understand the complete pharmacokinetic profile of triornithine in a complex biological system.[8] Rodent models, such as rats or mice, are commonly used for initial pharmacokinetic screening.

Protocol for In Vivo Pharmacokinetic Study:

-

Animal Model: Male Sprague-Dawley rats are acclimatized and fasted overnight before the study.

-

Dosing:

-

Intravenous (IV) Administration: A single dose of triornithine is administered intravenously to a group of rats to determine the drug's disposition without the influence of absorption.

-

Oral (PO) Administration: A single oral gavage dose of triornithine is administered to a separate group of rats.

-

-

Blood Sampling: Blood samples are collected from the tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) after dosing.

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of triornithine are determined using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:

-

Area Under the Curve (AUC)

-

Maximum Concentration (Cmax)

-

Time to Maximum Concentration (Tmax)

-

Half-life (t1/2)

-

Clearance (CL)

-

Volume of Distribution (Vd)

-

-

Bioavailability Calculation: The absolute oral bioavailability (F%) is calculated by comparing the AUC after oral administration to the AUC after intravenous administration, corrected for the dose.

Elucidating the Metabolic Fate of Triornithine

Identifying the metabolites of triornithine is crucial for understanding its efficacy and potential toxicity. This involves a combination of in vitro and in vivo approaches.

In Vitro Metabolic Stability Assays

These assays provide an initial assessment of triornithine's susceptibility to enzymatic degradation.[9]

Protocols for In Vitro Metabolic Stability:

-

Gastrointestinal Fluid Stability: Triornithine is incubated in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) to assess its stability in the presence of digestive enzymes like pepsin and pancreatin.[10]

-

Liver Microsome Stability: Incubation of triornithine with liver microsomes helps to identify metabolites formed by cytochrome P450 enzymes, although peptide metabolism is primarily mediated by proteases.[9]

-

Plasma Stability: The stability of triornithine is evaluated in plasma to determine its susceptibility to plasma peptidases.

Samples from these incubations are analyzed by LC-MS/MS at various time points to determine the rate of degradation and identify the formation of metabolites.

In Vivo Metabolite Profiling

Urine and feces collected from the in vivo pharmacokinetic studies are analyzed to identify the major metabolites and excretory pathways of triornithine.

Protocol for In Vivo Metabolite Profiling:

-

Sample Collection: Urine and feces are collected from the animals in the pharmacokinetic study at specified intervals.

-

Sample Preparation: Samples are processed to extract triornithine and its metabolites.

-

Metabolite Identification: High-resolution mass spectrometry (HRMS) is used to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

Analytical Methodology: LC-MS/MS for Quantification and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for the quantification of peptides and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[11][12]

Protocol for LC-MS/MS Method Development:

-

Sample Preparation: Solid-phase extraction (SPE) is a robust method for extracting triornithine and its metabolites from plasma, urine, and other biological matrices, while removing interfering substances.

-

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) is used to separate triornithine from its metabolites and endogenous matrix components.

-

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for quantification. For metabolite identification, a high-resolution instrument such as a quadrupole time-of-flight (Q-TOF) mass spectrometer is employed.

-

Method Validation: The analytical method must be fully validated according to regulatory guidelines to ensure its accuracy, precision, linearity, and stability.

Data Presentation and Interpretation

Table 1: Predicted Pharmacokinetic Parameters of Triornithine

| Parameter | Predicted Value | Rationale |

| Oral Bioavailability (F%) | < 5% | Peptides generally have low oral bioavailability due to enzymatic degradation and poor permeability.[13] |

| Tmax (Oral) | 30-60 min | Small peptides are typically absorbed relatively quickly. |

| Half-life (t1/2) | Short (< 1 hour) | Peptides are often rapidly cleared from circulation by peptidases.[14] |

| Primary Route of Elimination | Renal | Small, hydrophilic molecules are primarily cleared by the kidneys. |

| Major Metabolites | Ornithine, di-ornithine | Expected hydrolysis products from peptidases in the gut and plasma.[15] |

Experimental Workflow and Logical Relationships

The following diagram illustrates the integrated workflow for the comprehensive evaluation of triornithine's bioavailability and metabolic fate.

Caption: Integrated workflow for the preclinical assessment of triornithine.

Conclusion and Future Directions

This technical guide outlines a comprehensive and scientifically rigorous approach to characterizing the bioavailability and metabolic fate of the novel tripeptide, triornithine. By employing a combination of in vitro and in vivo models, coupled with advanced bioanalytical techniques, researchers can generate the critical data necessary to advance the preclinical development of this and other peptide-based drug candidates. The insights gained from these studies will not only elucidate the ADME properties of triornithine but also inform strategies to enhance its oral bioavailability, such as formulation with permeation enhancers or chemical modifications to improve metabolic stability.[4]

References

- Ahmad, A., Othman, I., Zaini, A., et al. (2012). Oral nano-insulin therapy: current progress on nanoparticle-based devices for intestinal epithelium-targeted insulin delivery. J Nanomedic Nanotechnol, S4:007. [Link not available]

- Caldarera, C. M., Casti, A., Guarnieri, C., & Moruzzi, G. (1981). Polyamines and cardiovascular system. Italian journal of biochemistry, 30(2), 81–97. [Link not available]

- Cynober, L. A. (2002). Ornithine and its congeners in immunonutrition and wound healing. The Journal of nutrition, 132(11 Suppl), 3389S–3392S. [Link not available]

- Di, L. (2019). The impact of metabolism on the safety of peptides. AAPS J, 21(2), 22. [Link not available]

-

Fosgerau, K., & Hoffmann, T. (2015). Peptide therapeutics: current status and future directions. Drug discovery today, 20(1), 122–128. [Link]

-

Goldberg, M., & Gomez-Orellana, I. (2003). Challenges for the oral delivery of macromolecules. Nature reviews. Drug discovery, 2(4), 289–295. [Link]

-

Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature protocols, 2(9), 2111–2119. [Link]

-

Morris, S. M., Jr. (2002). Regulation of enzymes of the urea cycle and arginine metabolism. Annual review of nutrition, 22, 87–105. [Link]

-

Pauletti, G. M., Gangwar, S., Siahaan, T. J., Aubé, J., & Borchardt, R. T. (1997). Improvement of oral peptide bioavailability: peptidomimetics and prodrug strategies. Advanced drug delivery reviews, 27(2-3), 235–256. [Link]

-

Renukuntla, J., Vadlapudi, A. D., Patel, A., Boddu, S. H., & Mitra, A. K. (2013). Approaches for enhancing oral bioavailability of peptides and proteins. International journal of pharmaceutics, 447(1-2), 75–93. [Link]

-

Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]

-

van Breemen, R. B., & Li, Y. (2005). Caco-2 cell permeability assays to measure drug absorption. Expert opinion on drug metabolism & toxicology, 1(2), 175–185. [Link]

- Wu, Z., & Hou, Y. (2017). Catabolism and function of amino acids in the intestine. Frontiers in bioscience (Landmark edition), 22, 1460–1476. [Link not available]

- Xu, Y., & Li, Z. (2020). LC-MS/MS for peptide and protein bioanalysis: a focus on recent trends and developments. Bioanalysis, 12(14), 1017–1036. [Link not available]

- Zhang, H., & Yu, J. (2021). Strategies to improve the oral bioavailability of peptide and protein drugs. Drug Discovery Today, 26(2), 551-561. [Link not available]

Sources

- 1. Metabolic Fate and Bioavailability of Food-Derived Peptides: Are Normal Peptides Passed through the Intestinal Layer To Exert Biological Effects via Proposed Mechanisms? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]

- 3. Challenges and Opportunities in Delivering Oral Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 7. enamine.net [enamine.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. Degradation of peptide drugs by immobilized digestive proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. agilent.com [agilent.com]

- 13. Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Peptidases: structure, function and modulation of peptide‐mediated effects in the human lung - PMC [pmc.ncbi.nlm.nih.gov]

in vitro stability of L-ornithyl-L-ornithyl-L-ornithine

In Vitro Stability Profile of L-Ornithyl-L-Ornithyl-L-Ornithine (Tri-Ornithine): A Technical Guide

Executive Summary: The Ornithine Advantage

L-ornithyl-L-ornithyl-L-ornithine (Orn-Orn-Orn) represents a class of non-proteinogenic oligopeptides that exhibit a distinct stability profile compared to their canonical counterparts, such as Tri-Lysine or Tri-Arginine. The primary utility of the Orn-Orn-Orn scaffold lies in its evasion of standard proteolytic degradation . Because L-ornithine is not encoded by the standard genetic code, it is not the primary substrate for ubiquitous endogenous proteases like trypsin, which evolved to recognize the specific side-chain lengths of Lysine and Arginine.

However, stability is not absolute.[1][2] While enzymatically robust, the Ornithine trimer introduces unique chemical instability risks , specifically intramolecular lactamization. This guide details the mechanistic basis of this stability, provides validated assay protocols, and visualizes the degradation pathways to inform handling during drug development.

Mechanistic Basis of Stability

Enzymatic Resistance (The "Ornithine Effect")

The superior in vitro stability of Orn-Orn-Orn in plasma and serum is driven by steric mismatching within the active sites of serine proteases.

-

Trypsin Specificity: Trypsin targets positively charged side chains (Lys, Arg) at the P1 position. The catalytic efficiency depends heavily on the side chain length allowing the terminal amine/guanidine to anchor in the S1 specificity pocket (Asp-189).

-

The Mismatch: L-Ornithine has a side chain (

) that is one methylene group shorter than L-Lysine. This shortening prevents optimal alignment of the scissile bond with the catalytic triad (His-57, Asp-102, Ser-195), reducing

Chemical Instability: Lactamization

While resistant to enzymes, Orn-Orn-Orn is susceptible to non-enzymatic degradation, particularly at the N-terminus or if the C-terminus is activated (e.g., during synthesis or in specific ester forms).

-

Mechanism: The

-amino group of the ornithine side chain can nucleophilically attack the backbone carbonyl carbon. -

Result: Formation of a 6-membered lactam ring (3-amino-piperidin-2-one), leading to peptide chain cleavage or modification. This is thermodynamically favored over Lysine lactamization (which would form a strained 7-membered ring).

Visualization of Stability Pathways

Diagram 1: Proteolytic Evasion & Chemical Degradation Logic

Caption: Figure 1. Dual stability profile of Orn-Orn-Orn.[3] The peptide evades enzymatic cleavage due to steric mismatch (top path) but remains susceptible to chemical lactamization under stress (bottom path).

Experimental Protocols

Protocol A: Comparative Plasma Stability Assay

Objective: Quantify the half-life (

Materials:

-

Pooled Human Plasma (Li-Heparin).

-

Test Compounds: Orn-Orn-Orn (98% purity) and Lys-Lys-Lys (Control).

-

Internal Standard (IS): Tolbutamide or Labeled Ornithine.

-

Precipitation Agent: Acetonitrile with 0.1% Formic Acid.

Step-by-Step Workflow:

-

Preparation: Pre-warm 1 mL aliquots of human plasma to 37°C in a water bath.

-

Spiking: Add peptide stock (in PBS) to plasma to reach a final concentration of 10 µM. (Keep organic solvent <1%).

-

Incubation: Incubate at 37°C with gentle shaking (300 rpm).

-

Sampling: At time points

minutes (24h):-

Remove 50 µL of plasma.

-

Immediately add 200 µL of ice-cold Precipitation Agent (stops reaction).

-

Vortex for 30s, Centrifuge at 10,000 x g for 10 min.

-

-

Analysis: Inject supernatant into LC-MS/MS. Monitor MRM transitions for the trimer

and potential dimer fragments.

Self-Validating Check:

-

Control: The Lys-Lys-Lys sample must show rapid degradation (

min) to validate active plasma proteases. If Lys-Lys-Lys remains stable, the plasma is compromised.

Protocol B: Trypsin Resistance Challenge

Objective: Confirm specific resistance to tryptic cleavage.

Workflow:

-

Dissolve Orn-Orn-Orn and Lys-Lys-Lys at 1 mM in 50 mM Ammonium Bicarbonate buffer (pH 8.0).

-

Add Sequencing Grade Trypsin at an Enzyme:Substrate ratio of 1:50 (w/w).

-

Incubate at 37°C.

-

Analyze aliquots at 0h, 4h, and 24h via HPLC-UV (214 nm) or LC-MS.

-

Result Interpretation: Orn-Orn-Orn should show >95% intact parent peak at 24h, whereas Lys-Lys-Lys should be fully digested to monomers/dimers within 4h.

Quantitative Data Summary

The following table summarizes expected stability metrics based on structure-activity relationship (SAR) literature for ornithine-containing peptides.

| Parameter | L-Orn-L-Orn-L-Orn | L-Lys-L-Lys-L-Lys | Mechanism of Difference |

| Plasma Half-life ( | > 24 Hours | < 1 Hour | Ornithine is not a substrate for serum proteases/aminopeptidases. |

| Trypsin Susceptibility | Resistant | Highly Susceptible | Side chain length of Orn (-1 CH2) prevents S1 pocket binding. |

| Chemical Stability (pH 7.4) | Stable | Stable | Both stable at neutral pH. |

| Alkaline Stability (pH > 10) | Low (Lactamization) | Moderate | Ornithine favors 6-membered lactam ring formation (rapid degradation). |

| Gastric Fluid (SGF) Stability | Moderate | Low | Resistance to pepsin is higher in non-proteinogenic residues. |

Analytical Considerations (LC-MS/MS)

When developing the bioanalytical method for Orn-Orn-Orn, researchers must account for its high polarity.

-

Column: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column or a C18 column capable of retaining polar basic compounds (e.g., polar-embedded C18).

-

Ion Pairing: If retention is poor, add 0.05% HFBA (Heptafluorobutyric acid) to the mobile phase, though this may suppress MS sensitivity.

-

MRM Transitions: Monitor the loss of ammonia (

) or the ornithine immonium ion (

References

-

Unnatural Amino-Acid-Based Star-Shaped Poly(l-Ornithine)s as Emerging Long-Term and Biofilm-Disrupting Antimicrobial Peptides. Source: PubMed / Wiley Online Library Significance: Demonstrates the "remarkable proteolytic stability" of ornithine-based polymers compared to lysine analogs.[4] URL:[Link]

-

Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions. Source: Frontiers in Cell and Developmental Biology Significance: Validates that replacing Lys/Arg with Ornithine prevents trypsin degradation while maintaining cationic charge. URL:[Link]

-

The Ornithine Effect in Peptide Cation Dissociation. Source: Journal of the American Society for Mass Spectrometry Significance: Details the chemical instability (lactamization) mechanism specific to ornithine residues in the gas phase and solution. URL:[Link]

-

Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability. Source: Bioorganic & Medicinal Chemistry Significance:[3][5][6][7][8][9][10] Direct comparison showing Orn-substitution enhances proteolytic stability in cationic peptides.[5] URL:[Link]

Sources

- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 2. Frontiers | A Systematic Study of the Stability, Safety, and Efficacy of the de novo Designed Antimicrobial Peptide PepD2 and Its Modified Derivatives Against Acinetobacter baumannii [frontiersin.org]

- 3. THE EFFECTS OF L-ORNITINE AND L-ARGININE ON THE PROCESSES OF LIPID PEROXIDATION IN THE FUNCTIONAL LAYERS OF KIDNEYS ON THE BACKGROUND OF ACUTE TOXIC HEPATITIS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unnatural Amino-Acid-Based Star-Shaped Poly(l-Ornithine)s as Emerging Long-Term and Biofilm-Disrupting Antimicrobial Peptides to Treat Pseudomonas aeruginosa-Infected Burn Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysine-homologue substitution: Impact on antimicrobial activity and proteolytic stability of cationic stapled heptapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and kinetic parameters of hydrolysis by trypsin of some acyl-arginyl-p-nitroanilides and peptides containing arginyl-p-nitroanilide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Improving the Activity of Trp-Rich Antimicrobial Peptides by Arg/Lys Substitutions and Changing the Length of Cationic Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of phytosteryl ornithine ester hydrochloride and improvement of its bioaccessibility and cholesterol-reducing activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Conformational Landscape of Triornithine: A Technical Guide for Drug Development

Abstract

Triornithine, a short oligopeptide composed of three ornithine residues, presents a fascinating case study in conformational flexibility. As a non-proteinogenic amino acid, ornithine's unique side-chain length and charge state contribute to a rich and dynamic conformational space that is highly sensitive to its environment. Understanding this landscape is paramount for researchers in drug development, where peptide conformation dictates molecular recognition, binding affinity, and ultimately, therapeutic efficacy. This guide provides an in-depth exploration of the computational and experimental methodologies required to comprehensively map the conformational space of triornithine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, offering a holistic framework for scientists aiming to harness the therapeutic potential of ornithine-containing peptides.

Introduction: The Significance of Triornithine's Conformational Plasticity

Peptides are emerging as a significant class of therapeutics, bridging the gap between small molecules and large biologics.[1] Their inherent flexibility, however, can be a double-edged sword. While conformational plasticity allows for adaptation to various binding partners, it can also lead to a loss of binding affinity and specificity.[2] Triornithine, with its three positively charged side chains at physiological pH, is a molecule of interest for its potential interactions with negatively charged biological targets such as nucleic acids or acidic pockets in proteins.

The central challenge in studying triornithine lies in its high degree of conformational freedom. The peptide backbone can adopt numerous arrangements of phi (φ) and psi (ψ) dihedral angles, while the ornithine side chains introduce additional rotational degrees of freedom.[1] The interplay of these motions, influenced by solvent interactions and intramolecular forces, defines a complex energy landscape with multiple local minima. A thorough exploration of this landscape is not merely an academic exercise; it is a critical step in rational drug design, enabling the identification of bioactive conformations and the design of conformationally constrained analogs with improved pharmacological properties.

This guide will provide a comprehensive roadmap for characterizing the conformational space of triornithine, integrating state-of-the-art computational and experimental techniques.

Computational Exploration: Unveiling the Conformational Ensemble through Molecular Dynamics

Molecular Dynamics (MD) simulations offer a powerful "computational microscope" to observe the time-evolution of molecular systems at an atomic level.[3] For a flexible peptide like triornithine, MD is indispensable for sampling a wide range of conformations and understanding their relative stabilities.

The Cornerstone of Accurate Simulations: Force Field Parameterization

The accuracy of any MD simulation is fundamentally dependent on the quality of the underlying force field—a set of mathematical functions and parameters that describe the potential energy of the system.[4] Since ornithine is a non-standard amino acid, its parameters are not always present in default force fields like AMBER or CHARMM.[5] Therefore, a critical first step is the generation and validation of these parameters.

Protocol 1: Parameterization of an Ornithine Residue for the AMBER Force Field

This protocol outlines the essential steps for generating force field parameters for an ornithine residue using the AmberTools suite.[4][6]

-

Building the Initial Structure:

-

Construct a capped ornithine residue (e.g., ACE-ORN-NME) using a molecular builder. This capping is crucial to mimic the peptide backbone environment.

-

Perform an initial geometry optimization using a quantum mechanical (QM) method (e.g., at the HF/6-31G* level of theory) to obtain a reasonable starting geometry.

-

-

Charge Calculation with Antechamber:

-

The antechamber module in AmberTools is used to assign atom types and calculate partial atomic charges.[6]

-

The AM1-BCC charge method is a common and effective choice for obtaining charges that are compatible with the AMBER force fields.[4]

-

Command: antechamber -i orn_capped.pdb -fi pdb -o orn.mol2 -fo mol2 -c bcc -s 2

-

-

Generating Missing Force Field Parameters with parmchk2:

-

The parmchk2 module identifies any missing bond, angle, or dihedral parameters by analogy to existing parameters in the General AMBER Force Field (GAFF).[6]

-

Command: parmchk2 -i orn.mol2 -f mol2 -o orn.frcmod

-

The output orn.frcmod file contains the newly generated parameters that will be loaded into the simulation software.

-

-

Creating the Library File:

-

A library file (.lib or .off) is necessary to define the ornithine residue for the LEaP program in AmberTools. This file contains information about the atom connectivity and internal coordinates.

-

Simulating Triornithine in a Realistic Environment

With the necessary parameters in hand, we can proceed with setting up and running the MD simulation. GROMACS is a widely used and highly efficient software package for this purpose.[7]

Caption: A typical workflow for a molecular dynamics simulation using GROMACS.

Protocol 2: Step-by-Step MD Simulation of Triornithine with GROMACS

This protocol assumes you have a starting PDB structure of triornithine and the necessary force field files, including the custom parameters for ornithine.

-

System Preparation (pdb2gmx):

-